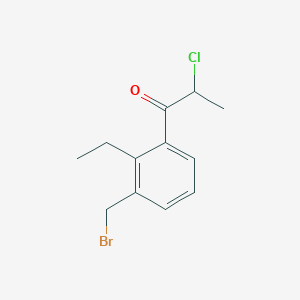
Fmoc-(4-aminomethylphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(4-aminomethylphenyl)acetic acid typically involves the reaction of 4-aminomethylphenylacetic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-(4-aminomethylphenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions using piperidine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Deprotection Reactions: Piperidine in dimethylformamide is commonly used for the removal of the Fmoc group.
Major Products Formed
Substitution Reactions: Products depend on the substituents introduced.
Deprotection Reactions: The primary amine is regenerated after the removal of the Fmoc group.
Aplicaciones Científicas De Investigación
Fmoc-(4-aminomethylphenyl)acetic acid is widely used in scientific research, particularly in the field of peptide synthesis. It serves as a building block for the synthesis of peptides and proteins, allowing for the protection of amino groups during the synthesis process . Additionally, it has applications in the development of antimicrobial agents and other bioactive compounds .
Mecanismo De Acción
The mechanism of action of Fmoc-(4-aminomethylphenyl)acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process and can be removed under basic conditions to reveal the free amine . This allows for the stepwise assembly of peptides with high precision and efficiency .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-(4-aminophenyl)acetic acid: Similar structure but lacks the methyl group on the phenyl ring.
Fmoc-(2-aminomethylphenyl)acetic acid: Similar structure but with the amino group in a different position on the phenyl ring.
Uniqueness
Fmoc-(4-aminomethylphenyl)acetic acid is unique due to the presence of the aminomethyl group on the phenyl ring, which provides additional reactivity and versatility in peptide synthesis .
Propiedades
Fórmula molecular |
C24H21NO4 |
|---|---|
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
2-[4-(aminomethyl)phenyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid |
InChI |
InChI=1S/C24H21NO4/c25-13-15-9-11-16(12-10-15)22(23(26)27)24(28)29-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14,25H2,(H,26,27) |
Clave InChI |
LJQDBLIKMVAQFE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C4=CC=C(C=C4)CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{4-[5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy]phenyl}methanol](/img/structure/B14074244.png)










